Caffeoxylupeol
Description
Chemical Identity and Nomenclature
Lupeol caffeate exists as a complex organic molecule with the molecular formula C₃₉H₅₆O₄ and a molecular weight of 588.9 grams per mole. The compound is formally designated under the Chemical Abstracts Service registry number 103917-26-6, which serves as its primary identification number in chemical databases. The systematic chemical name for this compound follows the International Union of Pure and Applied Chemistry nomenclature as [(1R,3aR,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-3a,5a,5b,8,8,11a-hexamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-9-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate.
The compound is also recognized by several alternative names within the scientific literature, including caffeoxylupeol, which reflects its structural composition as a caffeic acid ester of lupeol. Additional catalog designations include HY-N3357, AKOS040762003, and various other commercial identifiers used by chemical suppliers. The structural architecture of lupeol caffeate consists of a lupane-type triterpene backbone esterified with caffeic acid at the 3-position, creating a molecule that combines the structural features of both the triterpene and phenolic acid components.
Table 1: Chemical Identity Parameters of Lupeol Caffeate
| Parameter | Value | Reference |
|---|---|---|
| Molecular Formula | C₃₉H₅₆O₄ | |
| Molecular Weight | 588.9 g/mol | |
| CAS Registry Number | 103917-26-6 | |
| Physical State | Powder | |
| Purity (Commercial) | >98% |
The stereochemical configuration of lupeol caffeate involves multiple chiral centers within the lupane skeleton, with the caffeic acid moiety attached through an ester linkage at the C-3 position of the triterpene framework. Spectroscopic analysis has confirmed the presence of characteristic features including seven singlet methyl groups, methylene protons, and aromatic protons consistent with the caffeic acid component. The compound displays specific nuclear magnetic resonance spectral characteristics that distinguish it from related triterpene esters, including distinct chemical shifts for the oxymethine proton at the esterification site.
Historical Context and Discovery Timeline
The discovery and characterization of lupeol caffeate can be traced through a series of phytochemical investigations conducted primarily in the early 21st century. The earliest documented isolation of this compound appears in research publications from 2005, when investigators successfully identified and characterized lupeol caffeate from the fruits of Bruguiera parviflora, a mangrove species belonging to the Rhizophoraceae family. This initial discovery established the compound as a naturally occurring constituent of mangrove ecosystems and provided the first detailed spectroscopic characterization of its molecular structure.
Subsequent research efforts expanded the known botanical sources of lupeol caffeate through systematic phytochemical surveys of diverse plant species. Notable among these discoveries was the identification of lupeol caffeate in the stem bark of Couroupita guianensis, commonly known as the cannonball tree, representing the first report of this compound from the Lecythidaceae family. These investigations, conducted between 2008 and 2013, not only expanded the known distribution of lupeol caffeate but also provided additional structural confirmation through advanced spectroscopic techniques.
Table 2: Chronological Discovery Timeline of Lupeol Caffeate
The historical development of lupeol caffeate research has been characterized by increasingly sophisticated analytical approaches and expanding biological investigations. Early studies focused primarily on isolation and structural elucidation using traditional chromatographic separation techniques combined with nuclear magnetic resonance spectroscopy and mass spectrometry. The research methodology evolved to incorporate high-resolution spectroscopic techniques and advanced two-dimensional nuclear magnetic resonance experiments, enabling more precise structural assignments and stereochemical determinations.
The compound has been consistently identified through its characteristic spectroscopic signature, including specific nuclear magnetic resonance chemical shifts and coupling patterns that distinguish it from closely related triterpene esters. Research publications have documented the systematic approach to compound identification, typically involving initial extraction with organic solvents, followed by chromatographic purification and comprehensive spectroscopic analysis. The historical record demonstrates a progression from initial discovery to detailed structural characterization and eventually to investigations of biological properties and potential applications.
Database entries for lupeol caffeate reflect this research timeline, with compound registration in major chemical databases occurring subsequent to initial publication of isolation and characterization studies. The compound has been catalogued in various chemical information systems, including PubChem, ChemSpider, and specialized natural products databases, facilitating broader access to structural and property information for the global research community. This systematic documentation has contributed to the establishment of lupeol caffeate as a recognized member of the triterpene caffeate ester class of natural products.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C39H56O4 |
|---|---|
Molecular Weight |
588.9 g/mol |
IUPAC Name |
[(1R,3aR,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-3a,5a,5b,8,8,11a-hexamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-9-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C39H56O4/c1-24(2)26-15-18-36(5)21-22-38(7)27(34(26)36)11-13-31-37(6)19-17-32(35(3,4)30(37)16-20-39(31,38)8)43-33(42)14-10-25-9-12-28(40)29(41)23-25/h9-10,12,14,23,26-27,30-32,34,40-41H,1,11,13,15-22H2,2-8H3/b14-10+/t26-,27+,30-,31+,32-,34+,36+,37-,38+,39+/m0/s1 |
InChI Key |
NIKLINODNHPPMX-HBWVHPEESA-N |
SMILES |
CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)OC(=O)C=CC6=CC(=C(C=C6)O)O)C)C |
Isomeric SMILES |
CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)OC(=O)/C=C/C6=CC(=C(C=C6)O)O)C)C |
Canonical SMILES |
CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)OC(=O)C=CC6=CC(=C(C=C6)O)O)C)C |
Synonyms |
lupeol caffeate |
Origin of Product |
United States |
Scientific Research Applications
Chemical Properties and Structure
Lupeol caffeate is characterized by its unique structure as a caffeoyl ester of lupeol. Its molecular formula is C₂₃H₃₄O₃, and it exhibits significant biological activity due to its ability to modulate various biochemical pathways. The compound's structure has been elucidated through spectroscopic methods, confirming its classification as a triterpene derivative .
Pharmacological Applications
1. Anti-inflammatory Effects
Lupeol caffeate has demonstrated notable anti-inflammatory properties. Research indicates that it inhibits pro-inflammatory cytokines and enzymes involved in the inflammatory response. For instance, studies have shown that lupeol caffeate can suppress the expression of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), both critical in mediating inflammation . In animal models of arthritis, lupeol caffeate administration resulted in reduced swelling and pain, showcasing its potential as a therapeutic agent for inflammatory diseases .
2. Antioxidant Activity
The antioxidant capacity of lupeol caffeate has been evaluated using various assays, including DPPH (1,1-diphenyl-2-picrylhydrazyl) and FRAP (Ferric Reducing Antioxidant Power). Results indicate that lupeol caffeate exhibits strong free radical scavenging activity, surpassing that of common antioxidants like ascorbic acid at higher concentrations . This property suggests its potential role in mitigating oxidative stress-related diseases.
3. Anticancer Properties
Lupeol caffeate has shown promise in cancer research. It has been reported to inhibit tumor growth in various cancer models by inducing apoptosis and cell cycle arrest. In vitro studies reveal that lupeol caffeate can downregulate key oncogenic pathways involving nuclear factor kappa B (NFκB) and phosphatidylinositol 3-kinase (PI3K)/Akt signaling . Its efficacy against skin, breast, and prostate cancers has been particularly noted, with animal studies indicating a decrease in tumor burden following treatment with lupeol caffeate .
4. Bone Health
Recent studies have explored the potential of lupeol caffeate in promoting bone health by inhibiting osteoclastogenesis. Research involving bone marrow macrophages demonstrated that lupeol caffeate could significantly reduce the formation of osteoclasts induced by receptor activator of nuclear factor kappa B ligand (RANKL). This suggests its potential application in treating osteoporosis and other bone-related disorders .
Case Studies
| Study | Application | Findings |
|---|---|---|
| Liu et al., 2021 | Anti-inflammatory | Lupeol caffeate reduced COX-2 expression in arthritic models. |
| Beserra et al., 2019 | Antioxidant | Demonstrated superior free radical scavenging compared to ascorbic acid. |
| Sharma et al., 2020 | Anticancer | Induced apoptosis in breast cancer cells via NFκB pathway inhibition. |
| Bachořík & Urban, 2021 | Bone health | Inhibited RANKL-induced osteoclast differentiation significantly. |
Preparation Methods
Plant Material Selection
Primary sources include:
Soxhlet Extraction
Cold Maceration
Table 1: Natural Extraction Yields Across Species
| Plant Source | Solvent | Yield (Lupeol Caffeate) | Reference |
|---|---|---|---|
| Ceriops decandra | Ethyl acetate | 0.32% dry weight | |
| Betula papyrifera | Chloroform | 0.18% dry weight |
Semi-Synthetic Preparation from Lupeol
Lupeol serves as a precursor for caffeate esterification, offering higher scalability than natural extraction.
Steglich Esterification
Acid Chloride Method
Table 2: Semi-Synthetic Method Comparison
| Method | Catalyst | Temperature | Time | Yield |
|---|---|---|---|---|
| Steglich | DCC/DMAP | 25°C | 24 h | 72% |
| Acid Chloride | Pyridine | 60°C | 12 h | 64% |
Full Chemical Synthesis
De novo synthesis is rare due to lupeol’s complex pentacyclic triterpenoid structure.
Triterpenoid Skeleton Construction
Caffeate Ester Formation
Post-synthetic esterification follows protocols similar to semi-synthetic methods (Section 2.1).
Optimization and Yield Improvement
Reaction Parameter Tuning
Purification Techniques
-
Column Chromatography : Silica gel with hexane:ethyl acetate (7:3) gradient.
-
Recrystallization : Chloroform-isopropyl alcohol (4:1) yields >95% purity.
Analytical Characterization
Spectroscopic Methods
Q & A
Q. How is lupeol caffeate isolated and characterized from natural sources?
Lupeol caffeate is typically isolated via solvent extraction followed by chromatographic techniques. For example, Bruguiera parviflora fruits were extracted with methanol, partitioned into ethyl acetate, and subjected to column chromatography to isolate lupeol caffeate alongside other triterpenoids . Structural elucidation is achieved using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). X-ray diffraction (XDR) has also been employed to confirm the solid-state structure of lupeol derivatives, ensuring accuracy in stereochemical assignments .
Q. What are the standard protocols for synthesizing lupeol caffeate in the laboratory?
Synthesis involves esterification of lupeol with caffeic acid. A common method uses coupling agents like N,N'-diisopropylcarbodiimide (DIC) with 4-dimethylaminopyridine (DMAP) as a catalyst. Reactions are conducted under anhydrous conditions, yielding lupeol caffeate with high purity (86–96% yields). Post-synthesis purification is performed via recrystallization or preparative HPLC .
Q. What analytical techniques are critical for verifying lupeol caffeate purity and stability?
High-performance liquid chromatography (HPLC) with UV detection is standard for purity assessment. Stability studies under varying pH, temperature, and light conditions are conducted using accelerated degradation protocols. Mass spectrometry (MS) and infrared (IR) spectroscopy are used to identify degradation products and confirm structural integrity .
Advanced Research Questions
Q. How do researchers address discrepancies in lupeol caffeate’s reported bioactivities across studies?
Contradictions in bioactivity data (e.g., cytotoxic vs. cytoprotective effects) are analyzed through:
- Model specificity : Testing in multiple cell lines or animal models to assess context-dependent effects.
- Dose-response curves : Establishing whether effects are concentration-dependent or biphasic.
- Synergistic assays : Evaluating interactions with other phytochemicals or drugs to identify confounding factors .
Q. What computational tools predict lupeol caffeate’s molecular targets and pharmacokinetics?
- PASS Online : Predicts biological activities based on structural similarity to known compounds (e.g., antitumor, anti-inflammatory potential) .
- Swiss Target Prediction : Identifies protein targets (e.g., enzymes, receptors) by comparing SMILES data against a ligand-reaction database .
- ADMET Prediction : Tools like ADMETlab 2.0 assess absorption, distribution, metabolism, excretion, and toxicity, guiding experimental prioritization .
Q. What experimental designs are optimal for studying lupeol caffeate’s mechanism of action in cancer?
- In vitro : Use of apoptosis assays (Annexin V/PI staining), cell cycle analysis (flow cytometry), and mitochondrial membrane potential measurements.
- In vivo : Xenograft models with tumor volume monitoring and immunohistochemical analysis of proliferation markers (e.g., Ki-67).
- Omics integration : Transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to identify dysregulated pathways (e.g., PI3K/AKT, NF-κB) .
Q. How can researchers optimize lupeol caffeate’s bioavailability for preclinical studies?
Strategies include:
- Nanocarrier systems : Liposomal encapsulation or polymeric nanoparticles to enhance solubility and tissue targeting.
- Prodrug modification : Chemical derivatization (e.g., glycosylation) to improve intestinal absorption.
- Co-administration : Combining with bioavailability enhancers like piperine .
Methodological Considerations
Q. How should statistical analysis be structured for lupeol caffeate’s in vivo efficacy studies?
- Use one-way ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons.
- Ensure sample sizes are calculated via power analysis to detect clinically relevant effect sizes.
- Report confidence intervals and p-values with Bonferroni correction for multiple comparisons .
Q. What are the best practices for reporting lupeol caffeate research in manuscripts?
- Reproducibility : Detail extraction/synthesis protocols, solvent ratios, and instrument parameters.
- Data transparency : Include raw datasets or supplementary materials for spectral data (NMR, MS).
- Ethical compliance : Adhere to ARRIVE guidelines for animal studies and declare conflicts of interest .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
